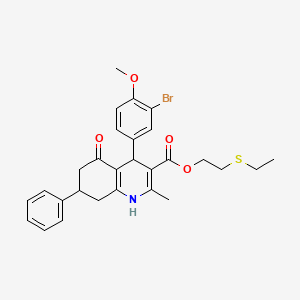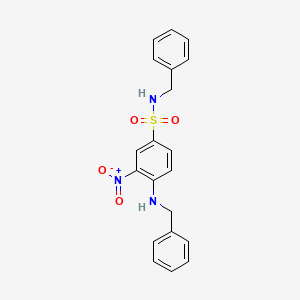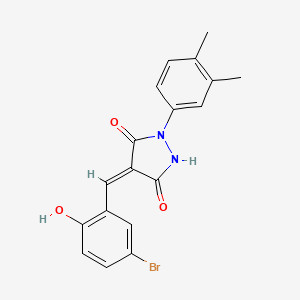
butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as BAM-15, is a chemical compound that has been recently studied for its potential use in various scientific applications. BAM-15 is a mitochondrial uncoupling agent, which means that it can disrupt the normal functioning of mitochondria in cells. This disruption can have various effects on the body, which makes BAM-15 a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the disruption of the normal functioning of mitochondria in cells. Mitochondria are responsible for producing energy in cells, and this compound can disrupt this process, leading to a decrease in energy production. This disruption can have various effects on the body, including inducing cell death in cancer cells and improving insulin sensitivity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell death by disrupting the normal functioning of mitochondria. Additionally, this compound has been shown to improve insulin sensitivity in cells, which can help to treat metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising candidate for cancer therapy research. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in the lab. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
Orientations Futures
There are several potential future directions for research on butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could be in the development of new cancer therapies that use this compound as a primary treatment. Additionally, this compound could be studied further for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another potential area of research could be in the development of new mitochondrial uncoupling agents that are more effective than this compound. Finally, this compound could be studied further to determine its potential use in other areas of scientific research.
Méthodes De Synthèse
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound is a well-established process that has been used in various research studies.
Applications De Recherche Scientifique
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-5-13-26-22(25)21-15(2)23(17-9-7-6-8-10-17)20-12-11-18(14-19(20)21)27-16(3)24/h6-12,14H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROQEKBTTWHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)


![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)